Ervayunine
Overview
Description
Ervayunine is a chemical compound with the molecular formula C19H24N2O . It is an indole alkaloid that has been isolated from the roots of Ervatamia yunnanensis .
Molecular Structure Analysis
The molecular structure of Ervayunine is determined by physical and spectral data . The molecular formula is C19H24N2O , which gives us information about the number and type of atoms in the molecule. Further structural analysis would likely involve techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Ervayunine can be determined using various analytical techniques . These might include measurements of solubility, melting point, boiling point, and spectral properties . The specific properties of Ervayunine are not detailed in the available resources.Scientific Research Applications
Ergot Alkaloids : Some studies discussed the use of ergot alkaloids, which are compounds derived from a type of fungus. Ergot has been used for promoting childbirth and arresting postpartum hemorrhage, and its central actions have been demonstrated in migraine (Rothlin, 1957). Additionally, ergot alkaloids, acting as agonists, potently inhibited prolactin release from pituitary cells (Caron et al., 1978).
Aerva Lanata : Research on Aerva lanata, a different plant species, noted pharmacological activities such as sedative, antiulcer, antiasthma, antidiarrheal, antioxidant, and its use as a diuretic for acute kidney damage and ulcerative wounds (Abdullabekova et al., 2022).
Ethnopharmacology Trends : Ethnopharmacology has played a significant role in the development of conventional medicine, and botanicals like Ervayunine are gaining popularity among modern physicians (Gilani & Atta-ur-rahman, 2005).
properties
IUPAC Name |
15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDFTQDRHAGLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923267 | |
Record name | 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ervayunine | |
CAS RN |
120202-64-4 | |
Record name | Ervayunine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Ethyl-1a,4,5,10,11,12,13,13a-octahydro-2H-3,13-methanooxireno[9,10]azacycloundecino[5,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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